(2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one is a complex organic compound that features a phenothiazine core substituted with a trifluoromethyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminothiophenol with a suitable halogenated aromatic compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Propenone Moiety: The final step involves the coupling of the trifluoromethylated phenothiazine with 3,4-dimethoxybenzaldehyde under basic conditions to form the propenone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s phenothiazine core is known for its pharmacological properties, including antipsychotic and anti-inflammatory activities. Researchers are exploring its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with biological macromolecules are being studied to understand its mechanism of action and potential as a biochemical probe.
Mechanism of Action
The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
(2E)-3-(3,4-dimethoxyphenyl)-1-[10H-phenothiazin-10-yl]prop-2-en-1-one: Lacks the trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in (2E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]prop-2-en-1-one enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development and materials science applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO3S/c1-30-19-10-7-15(13-20(19)31-2)8-12-23(29)28-17-5-3-4-6-21(17)32-22-11-9-16(14-18(22)28)24(25,26)27/h3-14H,1-2H3/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGZZBXFHFDLMS-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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